3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine
Description
The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine features a pyridazine core substituted with a 4-fluorophenyl thiazole moiety at position 3 and a 3-nitrophenylmethyl sulfanyl group at position 4.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S2/c1-13-20(30-21(23-13)15-5-7-16(22)8-6-15)18-9-10-19(25-24-18)29-12-14-3-2-4-17(11-14)26(27)28/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIBLXGQTANFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with a fluorophenyl group. The nitrophenyl group is introduced in a subsequent step, followed by the formation of the pyridazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The incorporation of the thiazole ring in the structure of this compound may enhance its efficacy against various cancer cell lines. For instance, compounds containing thiazole have shown to inhibit tumor growth and induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptosis-related proteins .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
-
Enzyme Inhibition :
- The compound's structure suggests potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Studies on related thiazole compounds have shown significant inhibition of these enzymes, leading to reduced inflammation and pain relief .
- Antioxidant Activity :
Case Studies
- Synthesis and Evaluation :
- Pharmacological Profiles :
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The target compound’s 3-nitrobenzyl group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions or stabilize charge-transfer interactions in biological systems. The trifluoromethyl group in combines lipophilicity with strong electronegativity, often improving membrane permeability and resistance to oxidative metabolism .
Heterocyclic Core Modifications :
Biological Activity
The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.41 g/mol. The presence of the thiazole ring is significant for its biological activity, as thiazole derivatives are known for their diverse pharmacological properties.
The biological activity of thiazole derivatives, including this compound, often involves:
- Interaction with Enzymes : Thiazoles can inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial and anticancer effects.
- Receptor Binding : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Many thiazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that compounds similar to This compound demonstrate a range of biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
- Anti-inflammatory Effects :
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Antibacterial | 0.22 | |
| Compound 2 | Antitumor | N/A | |
| Compound 3 | Anti-inflammatory | 54.65 |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated various thiazole derivatives for their antimicrobial efficacy. The most active derivative exhibited an MIC value significantly lower than standard antibiotics, indicating potential use in treating resistant bacterial infections . -
Anticancer Research :
In a series of experiments on cancer cell lines, compounds similar to the target compound were shown to inhibit cell proliferation effectively and induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
